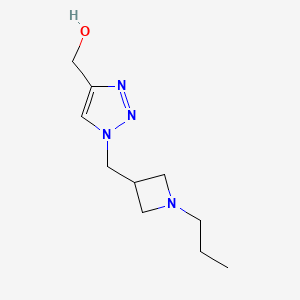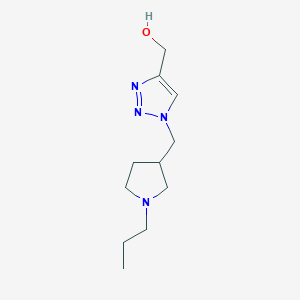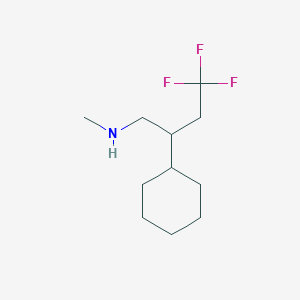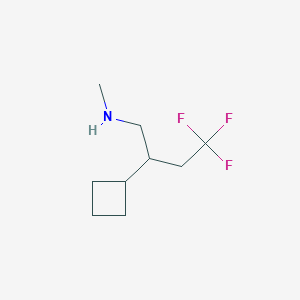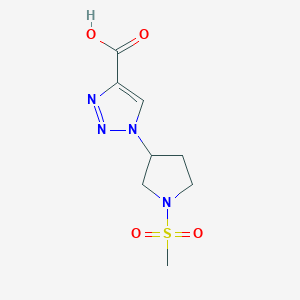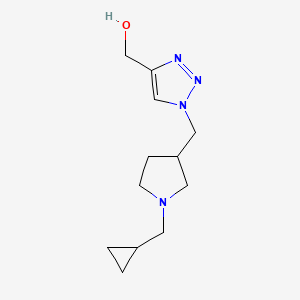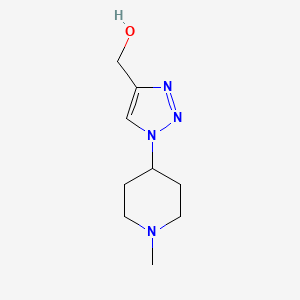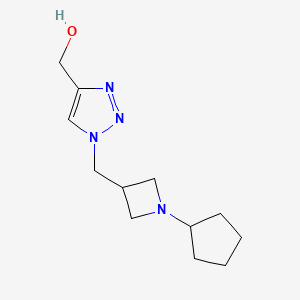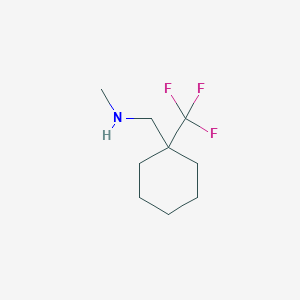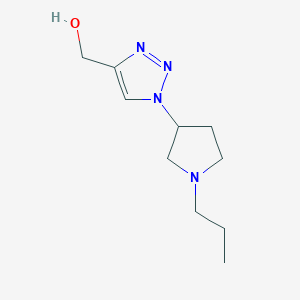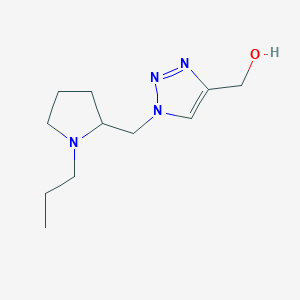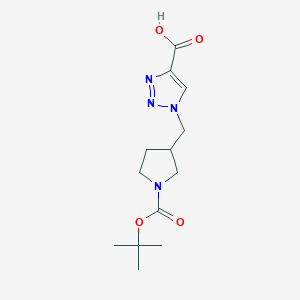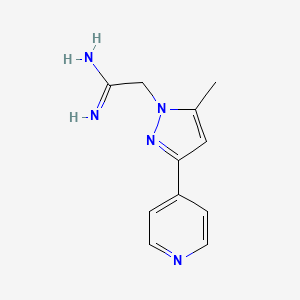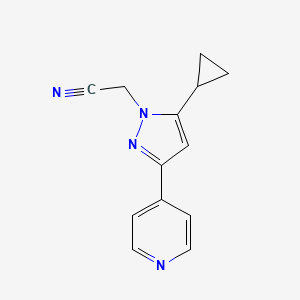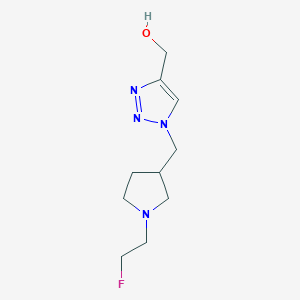
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methanol, also known as FEPYM, is an organic compound with a range of potential applications in scientific research. FEPYM is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is a member of the triazole family of compounds. FEPYM has been studied for its ability to act as a ligand for certain metals, its potential applications as a drug, and its biochemical and physiological effects.
Applications De Recherche Scientifique
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has a range of potential applications in scientific research. It has been studied as a ligand for certain metals, such as copper, and as a potential drug. Additionally, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has also been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of proinflammatory molecules.
Mécanisme D'action
The mechanism of action of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is not yet fully understood. However, it is known that (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is able to bind to certain metals, such as copper, and to inhibit the enzyme acetylcholinesterase. Additionally, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been reported to act as an inhibitor of the enzyme cyclooxygenase-2. It is thought that (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol binds to these enzymes and prevents them from catalyzing their respective reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol are not yet fully understood. However, it has been reported to have anti-inflammatory and anti-oxidative effects in cell culture models. Additionally, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been reported to have neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages and limitations for laboratory experiments. One advantage of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is that it is relatively easy to synthesize in a two-step process. Additionally, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a relatively stable compound and can be stored for long periods of time without significant degradation. However, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a relatively new compound and its biochemical and physiological effects are not yet fully understood. Additionally, (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
The potential future directions for (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol are numerous. One possible direction is to further investigate the biochemical and physiological effects of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in both cell culture models and animal models. Additionally, further research could be conducted to investigate the mechanism of action of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol and to identify possible drug targets for (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol. Additionally, further research could be conducted to optimize the synthesis process for (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol and to identify potential cost-effective methods for synthesizing (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in large quantities. Finally, further research could be conducted to identify potential applications of (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in the medical and pharmaceutical fields.
Propriétés
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7,9,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGETYRBYNLONTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



